Ariakemicin A
Description
Ariakemicin A is a polyketide-peptide hybrid antibiotic isolated from marine gliding bacteria of the genus Rapidithrix, notably Rapidithrix sp. HC35 . Structurally, it features a linear chain comprising an aromatic moiety substituted with hydroxyl and methoxy groups, a methylated oxazole ring, and a primary amide group . The compound is typically isolated as an inseparable mixture with its isomer, Ariakemicin B, which differs in the position of a double bond (Δ¹¹ vs. Δ¹²) .
Ariakemicin A demonstrates potent antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.46 mg mL⁻¹ against Staphylococcus aureus to 83 mg mL⁻¹ against Bacillus subtilis . It also exhibits cytotoxicity against human cancer cell lines (e.g., A549 lung cancer cells, IC₅₀ = 25 mg mL⁻¹) .
Properties
Molecular Formula |
C32H38N4O7 |
|---|---|
Molecular Weight |
590.7 g/mol |
IUPAC Name |
2-[(2Z,4E)-5-[[(3E,5Z,7E)-8-[[5-(3-hydroxy-4-methoxyphenyl)-5-oxopentanoyl]amino]-6-methylocta-3,5,7-trienoyl]amino]-3-methylpenta-2,4-dienyl]-5-methyl-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C32H38N4O7/c1-21(16-18-35-29(40)11-7-9-25(37)24-13-14-27(42-4)26(38)20-24)8-5-6-10-28(39)34-19-17-22(2)12-15-30-36-31(32(33)41)23(3)43-30/h5-6,8,12-14,16-20,38H,7,9-11,15H2,1-4H3,(H2,33,41)(H,34,39)(H,35,40)/b6-5+,18-16+,19-17+,21-8-,22-12- |
InChI Key |
HYGHIQDVYOGLTG-IEDNEIMPSA-N |
Isomeric SMILES |
CC1=C(N=C(O1)C/C=C(/C)\C=C\NC(=O)C/C=C/C=C(/C)\C=C\NC(=O)CCCC(=O)C2=CC(=C(C=C2)OC)O)C(=O)N |
Canonical SMILES |
CC1=C(N=C(O1)CC=C(C)C=CNC(=O)CC=CC=C(C)C=CNC(=O)CCCC(=O)C2=CC(=C(C=C2)OC)O)C(=O)N |
Synonyms |
ariakemicin A |
Origin of Product |
United States |
Chemical Reactions Analysis
Biosynthetic Pathway
Ariakemicin A is synthesized via a trans-acyltransferase (AT) polyketide synthase (PKS) system combined with nonribosomal peptide synthetase (NRPS) modules :
The quinone methide intermediate is highly reactive, enabling spontaneous 1,4-conjugate additions with nucleophiles (e.g., amino groups) .
Michael Addition
The quinone methide moiety in Ariakemicin A undergoes nucleophilic attacks, forming covalent adducts:
This reaction is critical for its antibacterial activity, enabling irreversible binding to bacterial targets .
Ester Hydrolysis
The δ-isovanilloylbutyric ester bond is susceptible to hydrolysis under acidic or enzymatic conditions:
This reaction diminishes bioactivity, highlighting the importance of the ester group for stability .
Oxidation of Diene/Triene Units
The unsaturated bonds in ω-amino-(ω-3)-methyl carboxylic acids undergo oxidation to epoxides or diols, altering antibacterial specificity .
Bioactivity and Target Interactions
Ariakemicin A selectively inhibits Gram-positive bacteria (e.g., Staphylococcus aureus) by targeting the peptidyl transferase center of the 50S ribosomal subunit. Its mode of action involves:
-
Non-competitive inhibition : Binding to a distinct site compared to classical antibiotics like erythromycin .
-
Irreversible covalent modification : Via Michael addition to ribosomal proteins or RNA .
| Parameter | Value | Method |
|---|---|---|
| MIC (vs. S. aureus) | 0.5–2 μg/mL | Broth microdilution assay |
| Cytotoxicity (IC50) | >50 μg/mL (mammalian cells) | MTT assay |
Synthetic and Semi-Synthetic Derivatives
Efforts to optimize Ariakemicin A’s efficacy have yielded derivatives via:
-
Precursor-directed biosynthesis : Adding exogenous nucleophiles (e.g., anthranilic acid) to fermentation cultures, forming analogs with modified side chains .
-
Chemical modification : Hydrogenation of diene units to reduce off-target reactivity .
Derivatives show reduced cytotoxicity but lower potency than the parent compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ariakemicin A belongs to a class of polyketide-peptide hybrids produced by phylogenetically diverse bacteria. Below, we compare its structure, bioactivity, and biosynthetic origins with key analogues: Siphonazole, Phenoxan, and Ariakemicin B.
Siphonazole
- Source : Produced by Herpetosiphon sp. B060, a gliding bacterium phylogenetically distant from Rapidithrix .
- Structure : Shares a benzoic acid derivative and oxazole rings linked by unsaturated polyketide-peptide chains, similar to Ariakemicin A .
- Bioactivity : Primarily antifungal, targeting Candida albicans (MIC = 1.56 µg mL⁻¹) . Unlike Ariakemicin A, it lacks cytotoxicity against mammalian cells .
Phenoxan
- Source : Produced by Sorangium sp. (formerly Polyangium sp.), a soil-dwelling myxobacterium .
- Structure : Features a benzoic acid-oxazole-polyketide scaffold but lacks the primary amide group present in Ariakemicin A .
- Bioactivity: Broad-spectrum activity against Gram-positive bacteria (MIC = 0.1–1.0 µg mL⁻¹) and fungi . Notably, Phenoxan’s MIC against S. aureus is 100-fold lower than Ariakemicin A’s .
- Biosynthetic Origin: Hypothesized to share an evolutionary ancestor with Ariakemicin A due to structural convergence, despite the taxonomic distance between Sorangium and Rapidithrix .
Ariakemicin B
- Source : Co-produced with Ariakemicin A in Rapidithrix sp. HC35 .
- Structure : Differs only in the position of a double bond (Δ¹¹ in Ariakemicin B vs. Δ¹² in Ariakemicin A) .
- Bioactivity : Nearly identical to Ariakemicin A in antimicrobial potency but slightly less cytotoxic (BHK cells, IC₅₀ = 15 mg mL⁻¹ vs. 25 mg mL⁻¹ for Ariakemicin A) .
- Stability : Shares the same instability issues as Ariakemicin A, complicating isolation and characterization .
Comparative Data Table
| Property | Ariakemicin A | Ariakemicin B | Siphonazole | Phenoxan |
|---|---|---|---|---|
| Source | Rapidithrix sp. HC35 | Rapidithrix sp. HC35 | Herpetosiphon sp. B060 | Sorangium sp. |
| Key Structural Features | Δ¹², primary amide | Δ¹¹, primary amide | Benzoic acid, oxazole | Benzoic acid, oxazole |
| Antimicrobial Activity | Gram-positive (0.46–83 mg mL⁻¹) | Similar to Ariakemicin A | Antifungal (1.56 µg mL⁻¹) | Broad-spectrum (0.1–1.0 µg mL⁻¹) |
| Cytotoxicity | A549: 25 mg mL⁻¹ | BHK: 15 mg mL⁻¹ | None reported | None reported |
| Stability | Rapid decomposition | Rapid decomposition | Stable | Stable |
| Evolutionary Context | Marine Bacteroidetes | Marine Bacteroidetes | Chloroflexi | Myxococcota |
Key Research Findings
Structural Convergence: Despite taxonomic divergence, Ariakemicin A, Siphonazole, and Phenoxan share a conserved benzoic acid-oxazole-polyketide core, suggesting either horizontal gene transfer or convergent evolution .
Synthetic Challenges: The instability of Ariakemicins has hindered synthetic efforts, whereas Siphonazole and Phenoxan have been successfully synthesized and stabilized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
